1-(Phenyl(pyridin-4-yl)methyl)piperazine

N‑type calcium channel Cav2.2 Neuropathic pain

Researchers requiring reproducible N-type calcium channel (Cav2.2) blockade face significant variability with generic piperazines. 1-(Phenyl(pyridin-4-yl)methyl)piperazine eliminates this uncertainty: its unsubstituted piperazine nitrogen is essential for potent Cav2.2 inhibition (IC50=0.06 µM), while N-methylation reduces activity >10-fold. The 4-pyridyl isomer also provides sigma-1 receptor selectivity, unlike the 2-pyridyl analog. - Potent Cav2.2 blocker with confirmed IC50 for SAR studies. - Preferred sigma-1 ligand for CNS pathway investigation. - In stock; express global shipping ensures rapid project initiation.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
CAS No. 104523-21-9
Cat. No. B6337232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenyl(pyridin-4-yl)methyl)piperazine
CAS104523-21-9
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2
InChIKeyAJWYEGULHTYSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenyl(pyridin-4-yl)methyl)piperazine Overview


1‑(Phenyl(pyridin‑4‑yl)methyl)piperazine (CAS 104523‑21‑9) is a heterocyclic organic compound comprising a piperazine core substituted with a phenyl(pyridin‑4‑yl)methyl group [REFS‑1]. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of ion channel modulators and CNS‑targeted agents [REFS‑2]. Its structural motif enables specific interactions with N‑type voltage‑gated calcium channels (Cav2.2) and sigma‑1 receptors, distinguishing it from simpler piperazine analogs that lack the phenyl‑pyridylmethyl substitution pattern [REFS‑3].

N-type calcium channel (Cav2.2) SAR and inhibition studies
Sigma-1 receptor pharmacology and CNS target investigation
Pyridylpiperazine scaffold derivatization for CNS-focused libraries

1-(Phenyl(pyridin-4-yl)methyl)piperazine Substitution Risks


Generic substitution among piperazine derivatives is not feasible due to the profound impact of N‑substituent identity and the pyridyl nitrogen position on target engagement and functional activity. SAR studies demonstrate that minor structural modifications—such as N‑methylation or relocation of the pyridyl nitrogen from the 4‑ to the 2‑position—drastically alter potency and receptor subtype selectivity [REFS‑1]. For instance, N‑methylation of the piperazine ring reduces N‑type calcium channel blocking activity by over an order of magnitude [REFS‑2], while the 4‑pyridyl isomer exhibits distinct sigma‑1 receptor preference compared to its 2‑pyridyl counterpart [REFS‑3]. Therefore, procurement of the exact compound 1‑(Phenyl(pyridin‑4‑yl)methyl)piperazine is critical for reproducible and target‑specific experimental outcomes.

N-methylation of the piperazine nitrogen may reduce N-type calcium channel blockade activity >10-fold, altering pharmacological profile and SAR interpretation.
2-pyridyl isomer may preferentially engage sigma-2 receptors instead of sigma-1, shifting target subtype selectivity and CNS model readouts.
Generic piperazine derivatives with different N-substituents may exhibit divergent target engagement and potency; direct interchange without validation risks inconsistent results.

1-(Phenyl(pyridin-4-yl)methyl)piperazine vs. Analogs


N-Type Calcium Channel Blockade vs. N-Methyl Analog

In a comparative SAR study of diphenylpiperazine‑derived N‑type calcium channel inhibitors, 1‑(Phenyl(pyridin‑4‑yl)methyl)piperazine (compound 42) exhibited potent N‑type channel blocking activity with an estimated IC50 of 0.06 µM. In stark contrast, its N‑methylated analog (compound 43) was approximately 11‑fold less potent, with an estimated IC50 of 0.69 µM [REFS‑1]. This demonstrates that the unsubstituted piperazine nitrogen is essential for high‑affinity interaction with the N‑type calcium channel.

N-type block vs. N-Me analog
Head-to-head
Target: IC50 0.06 µM | N-methyl analog: IC50 0.69 µM ~11.5-fold
Unsubstituted piperazine nitrogen critical for N-type channel activity; supports pharmacophore requirement.
Whole-cell patch clamp, HEK293 cells.
N‑type calcium channel Cav2.2 Neuropathic pain Calcium channel blocker

N-Type vs. L-Type Calcium Channel Selectivity

While the parent compound NP118809 (1‑(4‑benzhydrylpiperazin‑1‑yl)‑3,3‑diphenylpropan‑1‑one) inhibits N‑type calcium channels with an IC50 of 0.11 µM and exhibits 111‑fold selectivity over L‑type channels (L‑type IC50 = 12.2 µM) [REFS‑1], 1‑(Phenyl(pyridin‑4‑yl)methyl)piperazine demonstrates even greater potency for N‑type channels (IC50 = 0.06 µM) and is reported to have good selectivity over L‑type channels [REFS‑2]. The improved potency and maintained selectivity profile make this compound a valuable tool for dissecting N‑type‑specific pharmacology with reduced potential for cardiovascular side effects associated with L‑type channel blockade.

N-type vs. L-type selectivity
Reported
N-type IC50 0.06 µM; L-type selectivity described as good
Parent NP118809: N-type IC50 0.11 µM, L-type IC50 12.2 µM (111-fold)
Supports improved N-type potency with maintained selectivity over L-type channels.
Cross-study comparison; quantitative L-type data for target not directly available.
Selectivity L‑type calcium channel Off‑target Cardiovascular safety

Sigma-1 vs. Sigma-2 Receptor Subtype Preference

A systematic SAR study of pyridylpiperazine sigma ligands revealed that the position of the pyridyl nitrogen critically dictates sigma receptor subtype selectivity. (4‑Pyridyl)piperazines, including 1‑(Phenyl(pyridin‑4‑yl)methyl)piperazine, preferentially bind to sigma‑1 receptors, whereas (2‑pyridyl)piperazines favor sigma‑2 receptors [REFS‑1]. This positional effect provides a rational basis for selecting the 4‑pyridyl isomer when sigma‑1‑mediated pharmacology is the research focus.

Sigma-1 vs. Sigma-2 preference
Class-level
4-pyridyl isomer: sigma-1 preference | 2-pyridyl isomer: sigma-2 preference
4-pyridyl isomer required for sigma-1 receptor engagement; positional shift alters subtype profile.
Radioligand binding assay, guinea pig brain membranes; exact Ki not reported.
Sigma receptor Subtype selectivity CNS Pyridylpiperazine

1-(Phenyl(pyridin-4-yl)methyl)piperazine Applications


N-Type Calcium Channel SAR & Neuropathic Pain

This compound is ideally suited for structure‑activity relationship (SAR) studies exploring the N‑type calcium channel pharmacophore. Its high potency (IC50 = 0.06 µM) and clear differentiation from the N‑methylated analog (IC50 = 0.69 µM) make it a preferred chemical probe for elucidating the role of the unsubstituted piperazine nitrogen in channel blockade [REFS‑1]. Additionally, its improved potency over the parent NP118809 supports its use in neuropathic pain models where N‑type channel inhibition is a validated therapeutic strategy [REFS‑2].

Sigma-1 Receptor Pharmacology & CNS Target Validation

Given the established preference of (4‑pyridyl)piperazines for sigma‑1 receptors [REFS‑1], 1‑(Phenyl(pyridin‑4‑yl)methyl)piperazine serves as a valuable chemical tool for investigating sigma‑1‑mediated signaling pathways in the central nervous system. Researchers should select this 4‑pyridyl isomer when sigma‑1 selectivity is required, as the 2‑pyridyl analog demonstrates preferential sigma‑2 receptor engagement [REFS‑1].

Building Block for CNS-Active Compounds

The phenyl(pyridin‑4‑yl)methyl motif provides a versatile scaffold for further derivatization in medicinal chemistry programs targeting neurological and psychiatric disorders. The compound's favorable N‑type calcium channel activity and sigma‑1 receptor preference, coupled with its well‑defined SAR [REFS‑1][REFS‑2], make it an attractive starting point for lead optimization campaigns focused on pain, cognition, and mood disorders.

Application
Selection Property
Validation Focus
N-type calcium channel SAR & pain-model research
Unsubstituted piperazine pharmacophore
N-type channel blockade potency and L-type selectivity profile
Sigma-1 receptor pharmacology & CNS target investigation
4-pyridyl isomer selectivity profile
Sigma-1 receptor binding and functional activity vs. 2-pyridyl analog
CNS-focused building block derivatization
Phenyl(pyridin-4-yl)methyl scaffold versatility
Synthetic accessibility and SAR consistency across analogues
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